molecular formula C7H13NO2S B3036591 (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid CAS No. 37631-93-9

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No. B3036591
CAS RN: 37631-93-9
M. Wt: 175.25 g/mol
InChI Key: AGEPUGUICFKKBP-UHFFFAOYSA-N
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Patent
US04127570

Procedure details

1-thiacyclohexan-4-one, (17.4 g), was added to malonic acid (17.1 g), and ammonium acetate, (23.1 g), in ethyl alcohol (300 ml.). This slurry was heated to give a solid mass which on further heating gave a suspension. Heating was continued for a further 4 hours at reflux and then filtered hot to give 4-amino-1-thiacyclohexan-4-yl acetic acid, [(14.17 g), m.p. 232°-235°(d), found C. 47.6; H, 7.5; N, 8.0; S, 18.6; C7H13NO2S requires C, 48.0; H, 7.5; N, 8.0; S, 18.3%].
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[C:8]([OH:14])(=[O:13])[CH2:9]C(O)=O.C([O-])(=O)C.[NH4+:19]>C(O)C>[NH2:19][C:4]1([CH2:9][C:8]([OH:14])=[O:13])[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
17.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
23.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This slurry was heated
CUSTOM
Type
CUSTOM
Details
to give a solid mass which
TEMPERATURE
Type
TEMPERATURE
Details
on further heating
CUSTOM
Type
CUSTOM
Details
gave a suspension
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered hot

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1(CCSCC1)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.